molecular formula C9H6Br2F2O2 B1409903 Methyl 3,4-dibromo-2,6-difluorophenylacetate CAS No. 1806349-36-9

Methyl 3,4-dibromo-2,6-difluorophenylacetate

Cat. No.: B1409903
CAS No.: 1806349-36-9
M. Wt: 343.95 g/mol
InChI Key: FXRKFWHHWHAIJA-UHFFFAOYSA-N
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Description

Methyl 3,4-dibromo-2,6-difluorophenylacetate is a chemical compound with the molecular formula C9H6Br2F2O2 and a molecular weight of 343.95 g/mol . This compound is a derivative of phenylacetate, characterized by the presence of bromine and fluorine atoms on the aromatic ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-dibromo-2,6-difluorophenylacetate typically involves the esterification of 3,4-dibromo-2,6-difluorophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dibromo-2,6-difluorophenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the aromatic ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding phenylacetate derivative with fewer halogen atoms.

    Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives, such as carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of substituted phenylacetate derivatives.

    Reduction: Formation of partially or fully dehalogenated phenylacetate derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Methyl 3,4-dibromo-2,6-difluorophenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3,4-dibromo-2,6-difluorophenylacetate involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,4-dibromo-2,6-difluorophenylacetate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

methyl 2-(3,4-dibromo-2,6-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2F2O2/c1-15-7(14)2-4-6(12)3-5(10)8(11)9(4)13/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRKFWHHWHAIJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=C(C=C1F)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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